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An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Salmeteral

Xinafoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Salmeterol Xinafoate is a long-acting beta-2 adrenergic receptor agonist (LABA) utilized

clinically for the management of asthma and chronic obstructive pulmonary disease (COPD).[1]

Its therapeutic efficacy is rooted in its specific molecular structure, which confers high

selectivity for the β2-adrenoceptor and a prolonged duration of action. This document provides

a comprehensive technical overview of Salmeterol Xinafoate, detailing its molecular and

chemical properties, mechanism of action, and relevant experimental methodologies.

Quantitative data are systematically presented, and key processes are visualized through

signaling pathway and workflow diagrams to support advanced research and development

activities.

Molecular Structure and Chemical Identity
Salmeterol Xinafoate is an ionic salt formed by the combination of the active moiety,

Salmeterol, and 1-hydroxy-2-naphthoic acid (xinafoate).[2][3] The systematic IUPAC name for

the compound is 4-Hydroxy-α¹-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-

benzenedimethanol 1-hydroxy-2-naphthalenecarboxylic acid salt.[4][5]
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The Salmeterol base is characterized by a saligenin head (a 4-hydroxy-α¹-substituted 1,3-

benzenedimethanol group), which is responsible for binding to and activating the β2-adrenergic

receptor. A key structural feature is its long, lipophilic N-substituted side chain, specifically a 6-

(4-phenylbutoxy)hexyl group. This aliphatic chain is crucial for its long duration of action, as it is

believed to anchor the molecule to an "exosite" within or near the receptor, allowing for

repeated binding and activation. The xinafoate moiety is a counter-ion with no significant

pharmacological activity.

The crystal structure of Salmeterol Xinafoate (Form I) has been determined to be triclinic

(space group P-1). In the solid state, the salmeterol cation and xinafoate anion are linked by N–

H···O and O–H···O hydrogen bonds, which influence the conformation of the salmeterol

molecule.

Physicochemical Properties
The chemical and physical properties of Salmeterol Xinafoate are critical for its formulation,

delivery, and pharmacokinetic profile. It is typically a white to off-white solid. A summary of its

key properties is provided in Table 1.

Table 1: Physicochemical Properties of Salmeterol Xinafoate

Property Value References

Molecular Formula C₂₅H₃₇NO₄ • C₁₁H₈O₃

Molecular Weight 603.75 g/mol

CAS Number 94749-08-3

Melting Point 137-138°C

Solubility

Soluble to 100 mM in DMSO

and 20 mM in ethanol; slightly

soluble in water.

pKa 8.3 and 10.3

Appearance White to Off-White Solid
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Mechanism of Action and Signaling Pathway
Salmeterol is a potent and highly selective β2-adrenergic receptor agonist. Its primary

mechanism of action is the stimulation of intracellular adenylyl cyclase, the enzyme responsible

for converting adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).

The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). PKA, in

turn, phosphorylates various target proteins, leading to the relaxation of bronchial smooth

muscle and subsequent bronchodilation. This action alleviates the bronchoconstriction

characteristic of asthma and COPD.

Beyond bronchodilation, Salmeterol also exhibits anti-inflammatory properties by inhibiting the

release of mediators such as histamine, leukotrienes, and prostaglandins from mast cells in the

lungs. The long duration of action (approximately 12 hours) is a hallmark of Salmeterol,

attributed to the high lipophilicity of its side chain, which allows it to remain associated with the

cell membrane and persistently engage the β2-receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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